2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole
CAS No.: 899748-94-8
Cat. No.: VC6652458
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899748-94-8 |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 |
| IUPAC Name | [4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-4-27-18-7-5-17(6-8-18)21(26)24-9-11-25(12-10-24)22-23-19-13-15(2)16(3)14-20(19)28-22/h5-8,13-14H,4,9-12H2,1-3H3 |
| Standard InChI Key | ZTJDAFKHOQBKFA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s molecular formula is C₂₂H₂₅N₃O₂S, with a molecular weight of 395.52 g/mol. Its IUPAC name, [4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone, reflects three key structural domains:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, with methyl groups at positions 5 and 6.
-
Piperazine linker: A six-membered diamine ring connecting the benzothiazole to the benzoyl group.
-
4-Ethoxybenzoyl moiety: A para-ethoxy-substituted aromatic ketone .
The SMILES notation (CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C(=C4)C)C) and InChIKey (ZTJDAFKHOQBKFA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Key Synthetic Pathways
The synthesis of 2-[4-(4-ethoxybenzoyl)piperazin-1-yl]-5,6-dimethyl-1,3-benzothiazole involves multi-step protocols, often leveraging molecular hybridization techniques to merge pharmacophoric subunits :
-
Benzothiazole Core Formation:
-
Piperazine Functionalization:
-
The piperazine ring is acylated with 4-ethoxybenzoyl chloride in the presence of triethylamine, forming the benzoyl-piperazine intermediate.
-
-
Coupling Reactions:
Yield Optimization
Reactions conducted under solvent-free conditions or microwave irradiation improve yields (up to 83%) and reduce side products . For instance, micellar catalysis enhances the solubility of hydrophobic intermediates during benzothiazole formation .
Pharmacological Activities
Anti-Tubercular Activity
The compound exhibits potent activity against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL . Comparative studies against first-line drugs (e.g., isoniazid, MIC = 0.025–0.05 µg/mL) suggest it as a promising lead for drug-resistant TB.
Mechanism of Action:
-
DprE1 Inhibition: Docking studies reveal strong binding affinity (−8.9 kcal/mol) to the DprE1 enzyme (PDB: 4P8N), critical for mycobacterial cell wall synthesis . The benzothiazole core and ethoxybenzoyl group form hydrogen bonds with residues Tyr314 and Lys418, destabilizing the enzyme’s flavin cofactor .
Structure-Activity Relationships (SAR)
Substituent Effects on Anti-Tubercular Activity
-
5,6-Dimethyl Groups: Increase lipophilicity, enhancing penetration through mycobacterial membranes .
-
4-Ethoxybenzoyl Moiety: Electron-donating ethoxy group stabilizes interactions with DprE1’s hydrophobic pocket .
-
Piperazine Linker: Flexibility permits optimal orientation for target engagement.
Table 2: Impact of Substituents on MIC Values
| Substituent Position | Functional Group | MIC (µg/mL) | Source |
|---|---|---|---|
| 5,6 | -CH₃ | 0.78 | |
| 4 (Benzoyl) | -OCH₂CH₃ | 0.78 | |
| Piperazine | -N-(C=O) | 1.56 |
Toxicity Profile
In vitro cytotoxicity assays on Vero cells (CC₅₀ > 50 µg/mL) indicate favorable selectivity indices (>64), suggesting low host toxicity .
Future Directions and Challenges
Pharmacokinetic Optimization
Despite promising activity, the compound’s solubility limitations (logP = 3.8) necessitate prodrug strategies or nanoformulations to improve bioavailability .
Resistance Mitigation
Combination therapies with existing TB drugs (e.g., rifampicin) may delay resistance onset. Molecular dynamics simulations predict synergistic effects when co-administered with bedaquiline .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume